molecular formula C6H8ClNO3S B13457530 2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride CAS No. 2913241-25-3

2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride

Cat. No.: B13457530
CAS No.: 2913241-25-3
M. Wt: 209.65 g/mol
InChI Key: ZBZBURGBKRDIHU-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride typically involves the reaction of 2-chloromethylthiazole with sodium acetate in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction can be represented as follows:

2-chloromethylthiazole+sodium acetate2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride\text{2-chloromethylthiazole} + \text{sodium acetate} \rightarrow \text{this compound} 2-chloromethylthiazole+sodium acetate→2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride
  • 2-[(3-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride

Uniqueness

2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Properties

CAS No.

2913241-25-3

Molecular Formula

C6H8ClNO3S

Molecular Weight

209.65 g/mol

IUPAC Name

2-(1,3-thiazol-2-ylmethoxy)acetic acid;hydrochloride

InChI

InChI=1S/C6H7NO3S.ClH/c8-6(9)4-10-3-5-7-1-2-11-5;/h1-2H,3-4H2,(H,8,9);1H

InChI Key

ZBZBURGBKRDIHU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)COCC(=O)O.Cl

Origin of Product

United States

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